molecular formula C11H15NO5S B3321139 (3S,4S)-3-Amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid CAS No. 131232-75-2

(3S,4S)-3-Amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid

Cat. No.: B3321139
CAS No.: 131232-75-2
M. Wt: 273.31 g/mol
InChI Key: LIPLHVDXIYGFLG-AFIKBKPPSA-N
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Description

. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of amino alcohols and subsequent oxidation. The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity. The production process may also include purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-3-Amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(3S,4S)-3-Amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biological molecules. The pathways involved can include metabolic processes, signaling cascades, and cellular responses.

Comparison with Similar Compounds

(3S,4S)-3-Amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 3-Amino-4-methyloxetan-2-one: A closely related compound with similar chemical properties.

  • 4-Methylbenzenesulfonic acid: A common sulfonic acid used in various chemical reactions.

Properties

IUPAC Name

(3S,4S)-3-amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H7NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3(5)4(6)7-2/h2-5H,1H3,(H,8,9,10);2-3H,5H2,1H3/t;2-,3-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPLHVDXIYGFLG-AFIKBKPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)O1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)O1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S,4S)-3-Amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid
Reactant of Route 2
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(3S,4S)-3-Amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid
Reactant of Route 3
(3S,4S)-3-Amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid
Reactant of Route 4
(3S,4S)-3-Amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid
Reactant of Route 5
(3S,4S)-3-Amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid
Reactant of Route 6
(3S,4S)-3-Amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid

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